N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-methoxybenzyl group and a propanamide side chain terminating in a 3-methoxy-1,2-oxazol-5-yl moiety. Its methoxy groups may enhance solubility and metabolic stability compared to halogenated analogs .
Properties
Molecular Formula |
C17H19N5O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H19N5O4/c1-24-12-5-3-11(4-6-12)9-14-18-17(21-20-14)19-15(23)8-7-13-10-16(25-2)22-26-13/h3-6,10H,7-9H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
CHBYYIQZVBPAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide
Thiosemicarbazide derivatives undergo cyclization in the presence of base to form 1,2,4-triazoles. For example:
Alkylation and Functionalization
The 4-methoxybenzyl group is introduced via alkylation:
-
Intermediate A reacts with 4-methoxybenzyl chloride in dimethylformamide (DMF) using K₂CO₃ as a base (room temperature, 12 hours).
-
Purification via recrystallization from ethanol yields 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine with >85% purity.
Synthesis of the 3-Methoxy-1,2-Oxazole Intermediate
The 3-methoxy-1,2-oxazol-5-yl group is synthesized via cyclization of β-ketoesters or 1,3-dipolar cycloaddition.
Cyclization of β-Ketoesters
-
Ethyl 3-methoxy-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol (reflux, 4 hours) to form 3-methoxy-1,2-oxazol-5-amine .
-
Methoxylation is achieved using methyl iodide and Ag₂O in tetrahydrofuran (THF) at 0°C.
1,3-Dipolar Cycloaddition
-
Methoxyacetylene and nitrile oxide (generated in situ from chlorooxime) undergo cycloaddition in dichloromethane (DCM) at −20°C.
-
The reaction yields 3-methoxy-1,2-oxazole-5-carbaldehyde , which is oxidized to the carboxylic acid using KMnO₄.
Propanamide Coupling
The triazole and oxazole intermediates are linked via a propanamide spacer using carbodiimide-mediated coupling.
Activation of the Carboxylic Acid
-
3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (0°C, 1 hour).
Amide Bond Formation
-
The activated acid reacts with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine in DMF at room temperature (12–24 hours).
-
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the target compound (75–80% yield).
Optimization Strategies
Solvent and Temperature Effects
Avoiding Hazardous Reagents
Patent highlights replacing n-butyllithium with safer alternatives (e.g., LDA) for alkylation steps, improving scalability.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazole), 7.28 (d, J=8.4 Hz, 2H, aryl), 3.81 (s, 3H, OCH₃) |
| LC-MS | m/z 412.2 [M+H]⁺ |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity.
Challenges and Solutions
-
Regioselectivity in Oxazole Formation : Using Ag₂O as a catalyst ensures >90% selectivity for the 5-position.
-
Byproduct Formation : Recrystallization from ethyl acetate/hexane removes unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and oxazole moieties exhibit significant antimicrobial activities. In vitro studies have shown that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide displays notable inhibitory effects against various microorganisms. The minimum inhibitory concentration (MIC) values for several strains are summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Candida albicans | 20 |
These results suggest its potential as an antimicrobial agent for clinical applications in treating infections.
Anticancer Activity
The compound also shows promising anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit significant growth inhibition against human cancer cell lines such as:
- SNB-19
- OVCAR-8
- NCI-H40
The percent growth inhibition (PGI) observed in these studies was substantial, indicating its potential as a chemotherapeutic agent.
Target Interaction Studies
Recent investigations have highlighted that this compound can bind to specific proteins involved in cancer progression and microbial resistance. By targeting these proteins, it may inhibit their function and thus contribute to its anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
- Compound 11i (): Structure: Contains a chloro-substituted indolinone linked to a triazole-phenylacetamide. Properties: Melting point >300°C; elemental analysis: C (56.36%), H (3.21%), N (18.35%). Activity: Targets VEGFR-2, a key receptor in angiogenesis .
N-[1-Methyl-3-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]propanamide () :
Analogues with Oxazole/Oxadiazole Moieties
3-(3-Methoxy-1,2-Oxazol-5-yl)-N-(1-Methyl-1H-Pyrazol-4-yl)propanamide (CAS 1401589-51-2, ) :
- N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamide (): Structure: Combines oxadiazole and quinazolinone groups. Properties: Molecular weight 435.4 Da; Smiles: COc1ccc(OCc2noc(CNC(=O)CCn3cnc4ccccc4c3=O)n2)cc1. Comparison: The quinazolinone moiety likely enhances DNA intercalation, absent in the target compound .
Key Research Findings
- Bioactivity Trends : Halogenated triazole derivatives (e.g., 11i) exhibit higher melting points and VEGFR-2 affinity, likely due to strong intermolecular forces and hydrophobic interactions . Methoxy-substituted analogs (e.g., target compound) may prioritize solubility over potency.
- Synthetic Methods : Analogous compounds are synthesized via InCl3-catalyzed alkylation () or hydrazine-mediated cyclization (). The target compound’s synthesis might involve similar steps.
- Structural Insights : Crystallographic data for related compounds (e.g., ) suggest that methoxy groups adopt planar conformations, optimizing binding pocket interactions .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that incorporates both triazole and oxazole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COCC1=CC=N(C(=O)N2C=CC(=C(O)C=C2)O)N=N1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole and oxazole rings facilitate binding to various enzymes and receptors, potentially modulating their activity. This can lead to significant alterations in cellular pathways, including:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic processes or disease pathways.
- Induction of Apoptosis : Research indicates that similar triazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |
| U937 (Leukemia) | 12.50 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 8.20 | Activation of caspase cascades |
The mechanism often involves the modulation of apoptotic markers such as p53 and caspases, leading to increased apoptosis in cancerous cells .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate antifungal effect |
These activities are often attributed to the ability of the triazole ring to disrupt fungal cell membrane synthesis or inhibit bacterial enzyme functions .
Case Studies and Research Findings
Recent literature highlights various studies focusing on the biological activity of triazole derivatives similar to this compound:
- Anticancer Studies : A study published in MDPI reported that triazole derivatives exhibited potent cytotoxicity against leukemia cell lines with IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Research indicated that certain triazoles could selectively inhibit carbonic anhydrases linked to tumor progression at nanomolar concentrations .
- Molecular Docking Studies : Computational studies have revealed strong interactions between triazole derivatives and target proteins involved in cancer progression, suggesting a rational basis for their design as potential therapeutics .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are common intermediates?
Methodological Answer:
The synthesis typically involves multi-step routes, leveraging modular assembly of the triazole and oxazole moieties. For example:
- Step 1 : Condensation of 4-methoxybenzylamine with a thiourea derivative to form the 1,2,4-triazole core .
- Step 2 : Coupling the triazole intermediate with a pre-functionalized oxazole-carboxamide via amide bond formation, often using carbodiimide reagents (e.g., EDC/HOBt) .
- Key intermediates : 3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine and 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid derivatives.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C22H23N5O4: 446.1825) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (using SHELX programs for refinement) .
- HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) .
Basic: What biological activities are reported for structurally analogous 1,2,4-triazole derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Antimicrobial Activity : Triazoles with 4-methoxybenzyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anticancer Potential : Oxazole-triazole hybrids inhibit topoisomerase II (IC50 ~10 µM in MCF-7 cells) .
- Enzyme Inhibition : Triazole-thiol derivatives target carbonic anhydrase (Ki = 0.8 nM) .
Note : Biological assays require solubility optimization in DMSO/PBS and cytotoxicity controls (e.g., HEK293 cells) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in triazole-oxazole coupling?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. THF .
- Microwave Assistance : 30-minute reactions at 120°C improve yields by 20–30% compared to conventional heating .
- Catalyst Optimization : Use Pd(OAc)2/Xantphos for Ullmann-type couplings (yield >85%) .
- Regioselectivity Control : Substituent steric effects (e.g., bulkier groups at triazole C3 reduce oxazole mis-coupling) .
Advanced: How to resolve contradictions in biological activity data across similar derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro benzyl groups reduce MIC by 4-fold ).
- Use molecular docking (AutoDock Vina) to assess binding mode variations in enzyme pockets .
- Data Normalization : Account for assay variability (e.g., cell passage number, serum concentration) via triplicate repeats .
- Metabolic Stability Screening : Liver microsome assays to rule out false negatives from rapid degradation .
Advanced: How to analyze electronic and steric effects of substituents using computational methods?
Methodological Answer:
- DFT Calculations (Gaussian 16) :
- Molecular Dynamics (GROMACS) : Simulate ligand-protein binding stability (RMSD <2 Å over 100 ns) .
- QSAR Models : Use CoMFA/CoMSIA to correlate logP values with antifungal activity (R² >0.8) .
Advanced: What strategies validate crystallographic data when twinning or disorder complicates refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
